(8-Bromonaphthalen-1-yl)boronic acid
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Overview
Description
(8-Bromonaphthalen-1-yl)boronic acid is an organic compound with the molecular formula C10H8BBrO2. It is a boronic acid derivative of naphthalene, featuring a bromine atom at the 8th position and a boronic acid group at the 1st position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a valuable building block for the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of (8-Bromonaphthalen-1-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . These conditions help to preserve the reactivity of the compound and ensure its efficacy in the Suzuki-Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromonaphthalen-1-yl)boronic acid typically involves the bromination of naphthalene followed by the introduction of the boronic acid group. One common method includes the following steps:
Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(8-Bromonaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Scientific Research Applications
(8-Bromonaphthalen-1-yl)boronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-naphthaleneboronic acid
- Phenylboronic acid
- 2-Naphthylboronic acid
Uniqueness
(8-Bromonaphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acids. Its bromine atom at the 8th position and boronic acid group at the 1st position offer unique steric and electronic properties that can be exploited in various synthetic applications .
Properties
IUPAC Name |
(8-bromonaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BBrO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPQXIRIFYYANY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BBrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704468 |
Source
|
Record name | (8-Bromonaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167105-03-5 |
Source
|
Record name | (8-Bromonaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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